5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl-substituted phenyl ring attached to a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde typically involves the following steps:
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Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole with trifluoroacetic acid can yield the desired pyrazole core.
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Introduction of the Aldehyde Group: : The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
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Substitution Reactions: : The trifluoromethyl group can be introduced through nucleophilic aromatic substitution reactions, where a suitable trifluoromethylating agent reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its potential bioactivity. Additionally, it may find applications in material science for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the trifluoromethyl group, which may result in different pharmacological properties.
3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde: Lacks the chloro group, potentially affecting its reactivity and biological activity.
5-chloro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which may influence its chemical behavior and applications.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde makes it unique compared to similar compounds
Properties
CAS No. |
728043-44-5 |
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Molecular Formula |
C12H8ClF3N2O |
Molecular Weight |
288.7 |
Purity |
95 |
Origin of Product |
United States |
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